Benzoxazole, 2-ethyl-

Description

BenchChem offers high-quality Benzoxazole, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

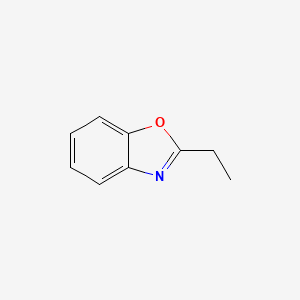

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFLXOVPCARGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064478 | |

| Record name | Benzoxazole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-13-3 | |

| Record name | 2-Ethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-ethylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed synthesis methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction to 2-Ethylbenzoxazole: A Versatile Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in a wide range of biologically active molecules, including natural products and synthetic drugs.[1] The benzoxazole core is associated with a diverse array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

2-Ethylbenzoxazole, a member of this family, is distinguished by an ethyl group at the 2-position of the benzoxazole ring system. This seemingly simple alkyl substitution can significantly influence the molecule's physicochemical properties and its interactions with biological targets, making it a valuable building block in drug discovery and a target for synthetic methodology development.

Chemical Structure and Properties

The chemical structure of 2-ethylbenzoxazole is characterized by the fusion of a benzene ring and an oxazole ring, with an ethyl substituent at the carbon atom positioned between the oxygen and nitrogen atoms of the oxazole ring.

Chemical Structure of 2-Ethylbenzoxazole

Caption: Chemical structure of 2-ethylbenzoxazole.

Table 1: Physicochemical Properties of 2-Ethylbenzoxazole

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | SpectraBase |

| Molecular Weight | 147.18 g/mol | SpectraBase |

| InChI | InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | SpectraBase |

| InChIKey | YPIFLXOVPCARGI-UHFFFAOYSA-N | SpectraBase |

| Canonical SMILES | CCC1=NC2=CC=CC=C2O1 | N/A |

Synthesis of 2-Ethylbenzoxazole

The synthesis of 2-substituted benzoxazoles, including 2-ethylbenzoxazole, predominantly involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization and dehydration.[3] This core transformation can be achieved through various methodologies, each with its own set of advantages and limitations.

Primary Synthetic Route: Condensation of 2-Aminophenol and Propionic Acid

The most direct and widely employed method for the synthesis of 2-ethylbenzoxazole is the reaction of 2-aminophenol with propionic acid. This reaction is typically facilitated by a dehydrating agent and/or a catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a common and effective reagent for this purpose, acting as both a catalyst and a solvent.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-ethylbenzoxazole.

Mechanism of PPA-Catalyzed Synthesis:

The reaction mechanism in the presence of polyphosphoric acid involves several key steps:

-

Activation of Carboxylic Acid: The polyphosphoric acid protonates the carbonyl oxygen of propionic acid, increasing its electrophilicity.

-

N-Acylation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of propionic acid to form an N-(2-hydroxyphenyl)propanamide intermediate.

-

Intramolecular Cyclization (O-Acylation): The hydroxyl group of the intermediate, facilitated by the acidic medium, attacks the carbonyl carbon of the amide.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable benzoxazole ring.

Caption: Simplified mechanism of PPA-catalyzed synthesis.

Alternative Synthetic Methodologies

While the PPA-mediated condensation is a robust method, several other approaches have been developed to synthesize 2-alkylbenzoxazoles, often focusing on milder reaction conditions, improved yields, and greener chemistry principles.[5][6]

Table 2: Comparison of Selected Synthesis Methods for 2-Alkyl/Arylbenzoxazoles

| Precursors | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 2-Aminophenol, Propionic Acid | PPA, Microwave, Ultrasonic | 130 °C, 15 min | 47.96 | [7] |

| 2-Aminophenol, Benzoic Acid | PPA | 60 °C for 2h, then 120 °C for 2h | N/A | [4] |

| 2-Aminophenol, Aldehydes | SrCO₃ (Grindstone) | Room Temperature, 20 min | High | [5] |

| 2-Aminophenol, Aldehydes | Fe₃O₄-supported Ionic Liquid | 70 °C, 30 min (Sonication) | Moderate to High | [5] |

| 2-Aminophenol, Tertiary Amides | Tf₂O, 2-Fluoropyridine | Room Temperature, 1h | Moderate to Excellent | [6] |

| 2-Aminophenol, β-Diketones | TsOH·H₂O, CuI | 80 °C, 16h | 64-89 | [1] |

These alternative methods offer a range of options for researchers, depending on the available equipment, desired reaction time, and sensitivity of the substrates. For instance, microwave and ultrasonic-assisted syntheses can significantly reduce reaction times.[7] The use of solid-supported catalysts and green solvents aligns with the principles of sustainable chemistry.[5]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Ethylbenzoxazole via PPA Catalysis

This protocol is adapted from a general procedure for the synthesis of 2-substituted benzoxazoles using polyphosphoric acid.[4]

Materials:

-

2-Aminophenol

-

Propionic Acid

-

Polyphosphoric Acid (PPA)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-aminophenol (1.09 g, 10 mmol) and propionic acid (0.74 g, 10 mmol).

-

Carefully add polyphosphoric acid (approximately 40 g) to the flask.

-

Heat the reaction mixture with stirring at 140-150 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-ethylbenzoxazole.

Protocol 2: Microwave and Ultrasonic-Assisted Synthesis of 2-Ethylbenzoxazole

This protocol is based on a published procedure for the rapid synthesis of 2-ethylbenzoxazole.[7]

Materials:

-

2-Aminophenol

-

Propionic Acid

-

Polyphosphoric Acid (PPA)

-

Microwave Reactor

-

Ultrasonic Bath

Procedure:

-

In a microwave-safe vessel, combine 2-aminophenol, propionic acid (mole ratio to 2-aminophenol of 5.5:1), and polyphosphoric acid (mole ratio to 2-aminophenol of 0.52:1).[7]

-

Place the vessel in a microwave reactor and irradiate at 800 W for 15 minutes at a reaction temperature of 130 °C, with simultaneous sonication at 800 W.[7]

-

After the reaction is complete, cool the mixture and extract the product as described in Protocol 1.

-

Purify the product by vacuum distillation to obtain 2-ethylbenzoxazole (yield: 47.96%).[7]

Characterization

The structure and purity of the synthesized 2-ethylbenzoxazole can be confirmed by various spectroscopic techniques.

Expected Spectral Data:

-

¹³C NMR (in DMSO-d₆): The following chemical shifts are reported for 2-ethylbenzoxazole: (Please refer to the SpectraBase entry for the full dataset).

-

-

IR: Expect C-H stretching (aromatic and aliphatic), C=N stretching, and C-O-C stretching bands.

-

¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, and the methylene and methyl protons of the ethyl group are expected.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 147.

-

Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] 2-Substituted benzoxazole derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development programs.

-

Antimicrobial Activity: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzoxazole-containing compounds against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Effects: The benzoxazole nucleus is present in molecules that exhibit anti-inflammatory and pain-relieving properties.[2]

The 2-ethyl substituent can modulate the lipophilicity and steric profile of the benzoxazole core, potentially leading to improved pharmacokinetic properties and target engagement. Therefore, 2-ethylbenzoxazole serves as a valuable starting material for the synthesis of novel derivatives with enhanced therapeutic potential.

Conclusion

2-Ethylbenzoxazole is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, primarily achieved through the condensation of 2-aminophenol and propionic acid, can be accomplished via both conventional and modern, energy-efficient methods. The versatility of the benzoxazole scaffold, combined with the modulatory effects of the 2-ethyl group, makes it a compelling platform for the development of new chemical entities with diverse biological activities. This guide provides a foundational understanding of the synthesis and properties of 2-ethylbenzoxazole, intended to aid researchers in their scientific endeavors.

References

- 1. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]

Spectroscopic Characterization of 2-ethyl-benzoxazole: A Technical Guide

Abstract

Introduction to 2-ethyl-benzoxazole

2-ethyl-benzoxazole belongs to the benzoxazole family, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. The ethyl group at the 2-position of the oxazole ring imparts specific physicochemical properties that influence its biological activity and material characteristics. Accurate structural elucidation is the cornerstone of understanding its function and potential applications. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture of 2-ethyl-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principles of Interpretation: The ¹H NMR spectrum of 2-ethyl-benzoxazole is expected to exhibit distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the benzoxazole ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-7 | 7.65 - 7.80 | m | - |

| H-5, H-6 | 7.30 - 7.45 | m | - |

| -CH₂- | ~3.0 | q | ~7.5 |

| -CH₃ | ~1.4 | t | ~7.5 |

Causality Behind Expected Shifts:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons are located on the benzene ring and are expected to resonate in the downfield region (7.30-7.80 ppm) due to the deshielding effect of the aromatic ring current. The protons H-4 and H-7, being adjacent to the fused oxazole ring, are likely to be the most deshielded. The coupling patterns will be complex due to ortho, meta, and para couplings.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂) are directly attached to the electron-withdrawing benzoxazole ring at the 2-position, causing them to be deshielded and appear as a quartet around 3.0 ppm. The methyl protons (-CH₃) are further away and will be more shielded, appearing as a triplet around 1.4 ppm. The quartet and triplet patterns arise from the spin-spin coupling between the adjacent methylene and methyl groups, with a typical coupling constant (J) of approximately 7.5 Hz.

¹³C NMR Spectroscopy

Principles of Interpretation: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are particularly informative.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~150 |

| C-7a | ~141 |

| C-4, C-7 | 124 - 126 |

| C-5, C-6 | 110 - 120 |

| -CH₂- | ~25 |

| -CH₃ | ~12 |

Causality Behind Expected Shifts:

-

Benzoxazole Core Carbons: The C-2 carbon, being part of the C=N-O system, is expected to be significantly deshielded and appear at a low field (~165 ppm). The bridgehead carbons (C-3a and C-7a) will also be downfield due to their attachment to the heteroatoms. The remaining aromatic carbons will resonate in the typical aromatic region (110-150 ppm).

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be more deshielded (~25 ppm) than the methyl carbon (-CH₃) (~12 ppm) due to its proximity to the benzoxazole ring.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh 5-10 mg of purified 2-ethyl-benzoxazole for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous.

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Principles of Interpretation: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (ethyl) |

| ~1620 | C=N stretch | Oxazole ring |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1240 | C-O-C stretch | Aryl-alkyl ether |

| 900 - 675 | C-H bend | Aromatic (out-of-plane) |

Causality Behind Expected Absorptions:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).

-

C=N and C=C Stretching: The stretching vibration of the C=N bond within the oxazole ring is a characteristic absorption for benzoxazoles and is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching: The aryl-alkyl ether-like C-O-C stretching vibration of the benzoxazole ring will likely produce a strong band around 1240 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-H bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the purified 2-ethyl-benzoxazole (liquid or solid) directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters (FT-IR Spectrometer):

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Principles of Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can fragment into smaller, charged species.

Predicted Mass Spectrum Data (EI):

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 118 | [M - C₂H₅]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Fragmentation Pattern:

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 147 will confirm the molecular weight of 2-ethyl-benzoxazole.

-

Loss of a Methyl Radical: A common fragmentation pathway for ethyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a peak at m/z 132 ([M - 15]⁺).

-

Loss of an Ethyl Radical: Cleavage of the bond between the benzoxazole ring and the ethyl group will result in the loss of an ethyl radical (•C₂H₅) and a peak at m/z 118 ([M - 29]⁺).

-

Benzoxazole Ring Fragmentation: Further fragmentation of the benzoxazole ring can lead to characteristic ions such as the benzonitrile cation ([C₆H₅N]⁺) at m/z 91 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

Visualizing the Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2-ethyl-benzoxazole.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, GC can be used for separation prior to introduction into the mass spectrometer.

Instrumental Parameters (EI-MS):

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: 50 - 500 amu.

-

Scan speed: 1 scan/second.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive structural elucidation of 2-ethyl-benzoxazole. This guide has detailed the predicted spectral data and the underlying principles of their interpretation. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and similar benzoxazole derivatives. A thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the rational design of new benzoxazole-based compounds in various scientific and industrial applications.

References

The Latent Potential of a Core Scaffold: A Technical Guide to the Biological Activities of 2-Ethyl-Benzoxazole and Its Derivatives

Abstract

The benzoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4][5] This technical guide delves into the biological potential of a specific, yet underexplored, member of this family: 2-ethyl-benzoxazole. While direct research into the bioactivities of this parent compound is limited, its role as a fundamental building block for potent antimicrobial, anti-inflammatory, and anticancer derivatives is significant. This document will explore the known characteristics of 2-ethyl-benzoxazole, and subsequently, provide an in-depth analysis of the biological activities demonstrated by its derivatives, thereby illuminating the therapeutic potential inherent to this chemical scaffold. We will dissect the mechanisms of action, present detailed experimental protocols for in vitro evaluation, and offer insights for researchers, scientists, and drug development professionals in the field.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Benzoxazoles, heterocyclic compounds featuring a fused benzene and oxazole ring, are of immense interest in pharmaceutical sciences.[1][5] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets. The versatility of the benzoxazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity. This has led to the development of benzoxazole-containing drugs with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][6][7][8][9][10]

2-Ethyl-Benzoxazole: The Foundational Building Block

While the broader benzoxazole family is well-studied, 2-ethyl-benzoxazole itself is primarily recognized as a key synthetic intermediate. Direct studies on its intrinsic biological activity are scarce. Its significance lies in the ethyl group at the 2-position, which provides a reactive handle for further chemical modifications, allowing for the construction of more complex and biologically active molecules.

Toxicological Profile: A safety data sheet for 2-ethyl-benzoxazole indicates it is a combustible liquid and toxic to aquatic life. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Biological Activities of 2-Ethyl-Benzoxazole Derivatives

The true potential of the 2-ethyl-benzoxazole scaffold is revealed through the diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully developed compounds with significant therapeutic promise.

Antimicrobial Activity

Derivatives of 2-ethyl-benzoxazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

One area of exploration has been the synthesis of α,β-unsaturated derivatives of 2-substituted benzoxazoles, including those with a 2-ethyl substituent.[11] These compounds are of interest for their potential antimicrobial effects.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in log phase growth

-

Test compound (2-ethyl-benzoxazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the test compound solution (at the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (MHB and bacteria, no compound).

-

Well 12 serves as the sterility control (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

-

Diagram: Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzoxazole derivatives have emerged as a promising class of compounds.[3][9][12][13] Those derived from 2-ethyl-benzoxazole have been investigated for their cytotoxic effects against various cancer cell lines.[14][15]

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][16] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[16] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[16]

Diagram: VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-ethyl-benzoxazole derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (2-ethyl-benzoxazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4][8][10]

Mechanism of Action: Inhibition of Myeloid Differentiation Protein 2 (MD2)

Recent studies have identified Myeloid Differentiation Protein 2 (MD2) as a promising target for anti-inflammatory drug development.[7] MD2 is a co-receptor of Toll-like receptor 4 (TLR4) and is essential for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. Some benzoxazolone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by targeting MD2.[7] These compounds competitively inhibit the binding of a probe to the MD2 protein, suggesting they could be promising lead compounds for the development of novel anti-inflammatory agents.[7]

Table 1: Anti-inflammatory Activity of Benzoxazolone Derivatives against IL-6 Production [7]

| Compound | IC50 (µM) |

| 3c | 10.14 ± 0.08 |

| 3d | 5.43 ± 0.51 |

| 3g | 5.09 ± 0.88 |

Data presented as mean ± standard deviation.

Conclusion and Future Directions

While 2-ethyl-benzoxazole itself has not been the focus of extensive biological investigation, its derivatives have unequivocally demonstrated a broad spectrum of pharmacological activities. The 2-ethyl-benzoxazole scaffold serves as a valuable and versatile starting point for the synthesis of potent antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies of these derivatives provide crucial insights for the rational design of new and more effective therapeutic compounds.

Future research should focus on several key areas:

-

Systematic evaluation of the biological activity of 2-ethyl-benzoxazole: A thorough screening of the parent compound against a diverse panel of biological targets could reveal previously unknown activities.

-

Expansion of derivative libraries: The synthesis and evaluation of a wider range of 2-ethyl-benzoxazole derivatives with diverse substitutions will likely lead to the discovery of compounds with improved potency and selectivity.

-

In-depth mechanistic studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

References

- 1. repository.najah.edu [repository.najah.edu]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.ijresm.com [journal.ijresm.com]

- 4. jocpr.com [jocpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethylbenzoxazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-ethylbenzoxazole, a heterocyclic compound of increasing interest in various scientific fields. From its fundamental molecular structure to its synthesis, reactivity, and potential applications, this document serves as a detailed resource for researchers and professionals in drug discovery and materials science.

Introduction to the Benzoxazole Scaffold and the Significance of 2-Ethylbenzoxazole

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its planarity and ability to act as a hydrogen bond acceptor, coupled with its diverse substitution possibilities, make it a versatile building block for the design of novel bioactive molecules. The 2-position of the benzoxazole ring is a key site for modification, and the introduction of an ethyl group at this position imparts specific physicochemical properties that influence its biological activity and material characteristics. This guide will focus specifically on 2-ethylbenzoxazole, exploring its unique features and potential.

Molecular Structure and Physicochemical Properties

Molecular Formula: C₉H₉NO

Molecular Weight: 147.18 g/mol

Structure:

Caption: Molecular structure of 2-ethylbenzoxazole.

| Property | Value | Source |

| Melting Point | -34 °C | [1] |

| Boiling Point | 212 °C | [1] |

| Density | 1.045 g/cm³ at 25 °C | [1] |

| logP | 2.59 | [1] |

Synthesis of 2-Ethylbenzoxazole

The synthesis of 2-ethylbenzoxazole typically involves the condensation of 2-aminophenol with propionic acid or its derivatives. This reaction proceeds through the formation of an intermediate o-hydroxyanilide, which then undergoes intramolecular cyclodehydration to form the benzoxazole ring.

Conventional Synthesis: Phillips Condensation

The Phillips condensation is a classical and widely used method for the synthesis of benzoxazoles. It involves the reaction of a 2-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Reaction Scheme:

Caption: Phillips condensation for the synthesis of 2-ethylbenzoxazole.

Experimental Protocol: Synthesis of 2-Ethylbenzoxazole via Phillips Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and polyphosphoric acid (PPA) (sufficient to ensure stirring).

-

Addition of Reagent: Slowly add propionic acid (1.1 equivalents) to the mixture while stirring.

-

Heating: Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethylbenzoxazole.

Microwave-Assisted Synthesis

A more rapid and efficient method for the synthesis of 2-ethylbenzoxazole utilizes microwave irradiation in the presence of polyphosphoric acid as a catalyst.[2] This approach significantly reduces the reaction time compared to conventional heating.[2]

Optimized Reaction Conditions: [2]

-

Microwave Power: 800 W

-

Ultrasonic Wave Power: 800 W

-

Mole Ratio (Propionic Acid : 2-Aminophenol): 5.5 : 1

-

Mole Ratio (PPA : 2-Aminophenol): 0.52 : 1

-

Reaction Temperature: 130 °C

-

Reaction Time: 15 minutes

This method has been reported to yield 2-ethylbenzoxazole with a purity of 99.78% and a yield of 47.96%.[2]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of 2-ethylbenzoxazole is expected to show characteristic signals for the ethyl group and the aromatic protons of the benzoxazole ring. The ¹³C NMR spectrum will display corresponding signals for the carbon atoms.

Predicted ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic protons |

| ~7.2-7.4 | m | 2H | Aromatic protons |

| ~3.0 | q | 2H | -CH₂- |

| ~1.4 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N |

| ~150 | C-O (aromatic) |

| ~141 | C-N (aromatic) |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~120 | Aromatic CH |

| ~110 | Aromatic CH |

| ~25 | -CH₂- |

| ~11 | -CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-ethylbenzoxazole is expected to show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of the ethyl group.

Predicted Fragmentation Pattern:

-

m/z 147 (M⁺): Molecular ion

-

m/z 132: Loss of a methyl radical (CH₃)

-

m/z 118: Loss of an ethyl radical (C₂H₅)

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethylbenzoxazole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~2980, 2870 | Aliphatic C-H stretch |

| ~1615 | C=N stretch |

| ~1570, 1450 | Aromatic C=C stretch |

| ~1240 | C-O-C stretch (asymmetric) |

| ~750 | Ortho-disubstituted benzene C-H bend |

Reactivity of 2-Ethylbenzoxazole

The benzoxazole ring system exhibits a distinct reactivity pattern. The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making it less basic than that of oxazole. The benzene ring can undergo electrophilic substitution, while the oxazole ring is generally resistant to such reactions.

Reactivity Overview:

Caption: Reactivity profile of 2-ethylbenzoxazole.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, will occur on the benzene portion of the molecule. The directing effects of the fused oxazole ring will influence the position of substitution.

Reactivity at the C2 Position

The C2 position, bearing the ethyl group, is generally stable. However, under forcing conditions, nucleophilic attack at this position can occur, leading to ring-opening.

Applications of 2-Ethylbenzoxazole and its Derivatives

The benzoxazole scaffold is a key component in a wide range of biologically active compounds. While specific data for 2-ethylbenzoxazole is limited, the broader class of 2-substituted benzoxazoles demonstrates significant potential in several areas.

Medicinal Chemistry

Benzoxazole derivatives have been extensively investigated for their therapeutic potential.

-

Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: The benzoxazole nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Properties: Certain benzoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.

Materials Science

The rigid, planar structure of the benzoxazole ring system makes it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Coordination Chemistry

The nitrogen atom in the benzoxazole ring can act as a ligand, coordinating to metal ions to form metal complexes. These complexes can have interesting catalytic and photophysical properties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-ethylbenzoxazole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

-

First Aid:

Conclusion

2-Ethylbenzoxazole is a versatile heterocyclic compound with a rich chemistry and a growing number of potential applications. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and potential uses, serving as a valuable resource for researchers and professionals in the field. Further investigation into the specific biological activities and material properties of 2-ethylbenzoxazole is warranted to fully unlock its potential.

References

A Technical Guide to the Safe Handling of 2-Ethyl-Benzoxazole for Research & Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Ethyl-Benzoxazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe laboratory practices. The information herein is grounded in authoritative sources and follows a logical framework, from hazard identification to emergency response.

Compound Identification and Physicochemical Properties

2-Ethyl-benzoxazole is an aromatic heterocyclic compound.[1] Understanding its physical and chemical properties is the foundation of a thorough risk assessment. While comprehensive data for this specific compound is limited, information from its parent compound, benzoxazole, and closely related analogues provides a strong basis for safe handling protocols.[2][3]

Table 1: Physicochemical Data for 2-Ethyl-Benzoxazole

| Property | Value | Source |

| CAS Number | 6797-13-3 | [4][5] |

| Molecular Formula | C₉H₉NO | [4][5] |

| Molecular Weight | 147.18 g/mol | [5] |

| Boiling Point | 96-97 °C (at 9 mmHg) | [4] |

| Appearance | Likely a clear liquid, based on related compounds. | [3] |

| Flash Point | Estimated to be a combustible liquid. Benzoxazole has a flash point of 58 °C and 2-Methylbenzoxazole is 75 °C. | [2][3] |

| Solubility | Likely insoluble in water. | [1] |

Hazard Identification and GHS Classification

Table 2: Precautionary GHS Classification

| Hazard Class | Hazard Category | Statement | Basis (from related compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][6][7] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8] |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [2][3] |

The Hierarchy of Hazard Controls

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Exposure Control and Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following exposure controls are mandatory when handling 2-ethyl-benzoxazole.

-

Engineering Controls :

-

Ventilation : All work with 2-ethyl-benzoxazole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9] Local exhaust ventilation should be used to control the emission of vapors at the source.[9]

-

Safety Stations : An eyewash station and safety shower must be readily accessible and located close to the workstation.[2][10]

-

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][10] A face shield may be required for splash-prone operations.

-

Skin Protection :

-

Gloves : Wear compatible, chemical-resistant gloves, such as nitrile rubber.[7] Gloves must be inspected before use, and proper removal technique (without touching the outer surface) must be employed to avoid skin contact.[9]

-

Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][10]

-

-

Respiratory Protection : Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2] If vapors may be generated outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

-

Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.

-

Safe Handling Protocol :

-

Preparation : Before starting work, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.

-

Dispensing : Avoid all personal contact, including inhalation.[8] Prevent concentration in hollows and sumps.[8] When transferring, ground and bond containers to prevent static discharge, which can ignite combustible vapors.[10][11]

-

Practices : Do not eat, drink, or smoke in the work area.[8][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][9][10] Avoid breathing dust, fumes, gas, mist, or vapors.[9][10]

-

Clothing : Remove any contaminated clothing promptly and launder it before reuse.[2][6]

-

-

Storage Protocol :

-

Container : Keep the container tightly closed when not in use.[2][9][10]

-

Location : Store in a cool, dry, and well-ventilated area.[8][10][11] The storage area should be secured and designated for chemical storage (store locked up).[2][8][10]

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[2][10][11]

-

Incompatibilities : Store away from strong oxidizing agents.[2][10]

-

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Accidental Release or Spill

Caption: Step-by-step workflow for responding to a chemical spill.

-

Evacuate : Immediately alert others and evacuate non-essential personnel from the area.[12]

-

Control Ignition Sources : Remove all sources of ignition.[6][10]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][11]

-

Clean-up : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[11][12]

-

Collection : Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]

-

Decontamination : Wash the spill area thoroughly.

Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards : The substance is a combustible liquid.[2] Hazardous combustion products include toxic gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2]

First Aid Measures

Immediate action is required in case of exposure. Always seek medical attention following first aid.

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

-

Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10][13] If skin irritation occurs, get medical advice/attention.[10]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][10][13] If you feel unwell, call a POISON CENTER or doctor.[10] If breathing is difficult or has stopped, provide artificial respiration.[6][13]

-

Ingestion : Rinse mouth with water.[2][10] Do NOT induce vomiting.[12] Call a POISON CENTER or doctor/physician if you feel unwell.[2][10]

Waste Disposal

Disposal of 2-ethyl-benzoxazole and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with local, regional, and national regulations. Dispose of contents/container to an approved waste disposal plant.[2][10][14]

Toxicological Profile

While specific toxicological studies on 2-ethyl-benzoxazole are not widely published, the data from related benzoxazole compounds provide important insights.

-

Acute Effects : Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][6][7]

-

Chronic Effects : No specific data is available. Prolonged or repeated exposure should be avoided.

-

General Note : Benzoxazole derivatives are known to be biologically active, which is the basis for their use in drug development but also underscores the need for caution, as they can interact with biological systems.[15][16][17]

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.pt [fishersci.pt]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. aksci.com [aksci.com]

- 15. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylbenzoxazole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-ethylbenzoxazole, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Recognizing the criticality of these parameters in early-stage research and development, this document moves beyond a simple recitation of methods. It offers a structured, scientifically-grounded approach rooted in established principles of physical chemistry and regulatory expectations. Detailed, field-tested protocols for kinetic and thermodynamic solubility determination are presented, alongside a systematic strategy for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] The causality behind experimental choices, the establishment of self-validating analytical systems, and the elucidation of potential degradation pathways are central themes. This guide is intended to empower researchers, scientists, and drug development professionals to generate robust, reliable data, thereby accelerating the journey from discovery to application.

Introduction: The Significance of 2-Ethylbenzoxazole and the Imperative of Physicochemical Characterization

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide spectrum of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2][6] The 2-ethyl derivative, in particular, represents a valuable synthon and a potential pharmacophore in its own right. Its journey from a promising lead compound to a viable drug candidate or advanced material is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.

-

Solubility dictates the bioavailability of a potential therapeutic agent, influences the choice of formulation and delivery systems, and is a key determinant in the design of synthetic and purification processes.[7][8][9]

-

Stability provides insights into the intrinsic chemical behavior of the molecule, informs the selection of appropriate storage and handling conditions, and is essential for identifying potential degradation products that could impact efficacy or safety.[3][10][11]

This guide is structured to provide a logical and practical workflow for the comprehensive assessment of these two critical attributes of 2-ethylbenzoxazole.

A Systematic Approach to Solubility Assessment

The solubility of a compound is not a single value but rather a property that is highly dependent on the nature of the solvent and the experimental conditions. Therefore, a multi-faceted approach is necessary. We will delineate protocols for both kinetic and thermodynamic solubility, as each provides distinct and valuable information for the drug development process.[8][12]

Causality of Solvent Selection

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and hydrogen bonding capabilities to mimic various physiological and manufacturing environments.[13][14]

Table 1: Recommended Solvents for 2-Ethylbenzoxazole Solubility Profiling

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH.[1] |

| Acetate Buffer, pH 4.5 | Represents the acidic environment of the stomach. | |

| Polar Protic Solvents | Methanol, Ethanol | Common solvents in synthesis and formulation.[13] |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Frequently used in analytical methods and as vehicles for in vitro assays.[13] |

| Non-Polar Solvents | Hexane, Toluene | Provide information on lipophilicity. |

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility assays are designed for rapid screening and are particularly useful in the early stages of drug discovery.[1][8][12][15] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-ethylbenzoxazole in 100% DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[1]

-

Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[16]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[1][8]

-

Data Analysis: Determine the solubility limit by identifying the concentration at which a significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[12][17][18] The shake-flask method is the most widely accepted technique for its determination.[16][17]

-

Sample Preparation: Add an excess amount of solid 2-ethylbenzoxazole to a series of vials, each containing a known volume of the selected solvents (from Table 1). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of 2-ethylbenzoxazole in the filtrate using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Data Reporting: Express the solubility in units of µg/mL or mM.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

A Rigorous Framework for Stability Assessment

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a molecule.[3][10][11] Forced degradation, or stress testing, is a key component of this process, involving the exposure of the compound to conditions more severe than accelerated stability testing.[3][10][11][19] The goal is to generate degradation products that can be identified and to develop a stability-indicating analytical method.[3][10][11][19]

The Logic of Forced Degradation Studies

Forced degradation studies are designed to anticipate the types of degradation that might occur under long-term storage conditions.[3][10][11][19] The stress conditions are chosen to cover the most common degradation pathways for organic molecules.[19][20]

Table 2: Recommended Stress Conditions for 2-Ethylbenzoxazole

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the oxazole ring.[21] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Ring opening via nucleophilic attack.[21] |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the ethyl group or the aromatic ring. |

| Thermal Degradation | 80°C (in solid state and in solution) | General decomposition. |

| Photostability | ICH Q1B compliant light source (≥1.2 million lux hours visible, ≥200 W h/m² UVA)[6][21][22][23][24] | Photolytic cleavage or rearrangement. |

Experimental Protocol: Forced Degradation of 2-Ethylbenzoxazole

-

Sample Preparation: Prepare solutions of 2-ethylbenzoxazole (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water). For thermal degradation, also include a solid sample.

-

Application of Stress: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). The extent of degradation should ideally be in the range of 5-20%.[25]

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis to prevent further degradation.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 4).

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants.[10] Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

dot

Caption: Forced Degradation Study Workflow.

The Analytical Backbone: Stability-Indicating Methods

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[19] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the workhorses for this purpose.[26][27][28]

Proposed HPLC-UV Method for Quantification

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of 2-ethylbenzoxazole.

-

Injection Volume: 10 µL.

UPLC-MS/MS for Impurity Profiling and Structure Elucidation

For the identification and characterization of degradation products, UPLC coupled with tandem mass spectrometry (MS/MS) is indispensable.[29][30][31]

-

Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocycles.

-

Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to obtain molecular weights and fragmentation patterns of the parent compound and its degradants.

-

Structure Elucidation: The fragmentation patterns, along with the accurate mass measurements, can be used to propose the structures of the degradation products.[32][33][34]

Conclusion: A Roadmap to Robust Physicochemical Characterization

This technical guide has laid out a systematic and scientifically rigorous approach to the solubility and stability assessment of 2-ethylbenzoxazole. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate high-quality, reliable data. This information is not merely a set of parameters; it is foundational knowledge that will guide formulation development, define storage conditions, and ultimately contribute to the successful advancement of 2-ethylbenzoxazole in its intended application. The methodologies described herein, rooted in established regulatory guidelines and best practices, provide a clear roadmap for de-risking development programs and ensuring the integrity of the molecule throughout its lifecycle.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. onyxipca.com [onyxipca.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. enamine.net [enamine.net]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. jordilabs.com [jordilabs.com]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 24. fda.gov [fda.gov]

- 25. pharmtech.com [pharmtech.com]

- 26. tandfonline.com [tandfonline.com]

- 27. ijprajournal.com [ijprajournal.com]

- 28. ijnrd.org [ijnrd.org]

- 29. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 30. uu.diva-portal.org [uu.diva-portal.org]

- 31. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 2-Ethylbenzoxazole

For: Researchers, scientists, and drug development professionals.

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 2-ethylbenzoxazole, a key intermediate and valuable fine chemical. We will delve into the underlying chemical principles, present a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure high yield and purity. This application note is designed to be a self-validating system, empowering researchers to replicate and adapt this methodology with confidence.

Introduction: The Significance of 2-Ethylbenzoxazole and the Merits of One-Pot Synthesis

Benzoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Ethylbenzoxazole, in particular, serves as a crucial building block in the synthesis of more complex molecules in medicinal chemistry and materials science.

Traditional multi-step syntheses of benzoxazoles often involve the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and longer reaction times. One-pot synthesis, a cornerstone of green chemistry, circumvents these issues by combining multiple reaction steps in a single vessel.[3] This approach offers significant advantages, including:

-

Enhanced Efficiency: Reduced handling and purification steps lead to higher overall yields and shorter synthesis times.[3]

-

Economic Viability: Lower consumption of solvents, reagents, and energy translates to reduced operational costs.

-

Environmental Responsibility: Minimized waste generation aligns with the principles of sustainable chemistry.[1]

This guide focuses on a one-pot condensation reaction between 2-aminophenol and a suitable C2-building block, a widely adopted and effective strategy for constructing the 2-substituted benzoxazole core.

Underlying Chemical Principles and Mechanistic Insights

The one-pot synthesis of 2-ethylbenzoxazole from 2-aminophenol and propionic acid typically proceeds via an acid-catalyzed condensation and subsequent cyclization-dehydration. The reaction mechanism can be elucidated as follows:

-

Amide Formation: The carboxylic acid (propionic acid) is activated, often by a dehydrating agent or catalyst, to react with the amino group of 2-aminophenol, forming an intermediate N-(2-hydroxyphenyl)propanamide.

-

Intramolecular Cyclization: The hydroxyl group of the N-(2-hydroxyphenyl)propanamide then nucleophilically attacks the carbonyl carbon of the amide.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic benzoxazole ring.

Various catalysts can be employed to facilitate this transformation, including polyphosphoric acid (PPA)[4], Lewis acids, and heterogeneous catalysts, each influencing reaction conditions and yields.

Experimental Protocol: One-Pot Synthesis of 2-Ethylbenzoxazole

This protocol details a reliable method for the synthesis of 2-ethylbenzoxazole using 2-aminophenol and propionic acid with polyphosphoric acid as the catalyst and dehydrating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Aminophenol | ≥99% | Major Chemical Supplier | 95-55-6 |

| Propionic Acid | ≥99% | Major Chemical Supplier | 79-09-4 |

| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Major Chemical Supplier | 8017-16-1 |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |

| Anhydrous Magnesium Sulfate | ≥97% | Major Chemical Supplier | 7487-88-9 |

| Round-bottom flask (100 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer with heating mantle | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator |

Safety Precautions

-

2-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Propionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with extreme care, avoiding contact with skin and eyes.

-